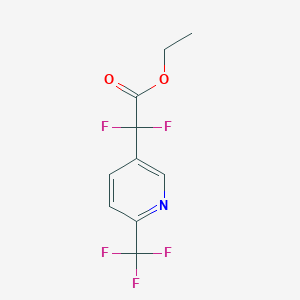
Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate
描述
Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate is a useful research compound. Its molecular formula is C10H8F5NO2 and its molecular weight is 269.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate (CAS Number: 1838637-35-6) is a fluorinated organic compound that has gained attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms in organic molecules often enhances their pharmacological properties, making them suitable candidates for drug development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 269.17 g/mol. The presence of multiple fluorine atoms contributes to its lipophilicity and metabolic stability, which are critical factors in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C10H8F5NO2 |
| Molecular Weight | 269.17 g/mol |
| CAS Number | 1838637-35-6 |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activity. For instance, research on related pyridine derivatives has shown that they can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism by which this compound exerts its effects remains under investigation, but it may involve the modulation of signaling pathways associated with cell growth and survival.
Antifibrotic Activity
In vitro studies have evaluated the antifibrotic potential of related compounds. For example, compounds structurally similar to this compound were shown to inhibit collagen expression in hepatic stellate cells (HSC-T6), suggesting a potential therapeutic application in fibrotic diseases. The half-maximal inhibitory concentration (IC50) values for these compounds ranged around 45 μM, indicating moderate potency against fibrosis markers such as COL1A1 protein expression .
Enzyme Inhibition
The compound's structural features suggest possible interactions with various enzymes involved in metabolic processes. For example, studies on trifluoromethylated compounds have highlighted their role as inhibitors of branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism . Such inhibition can lead to altered amino acid metabolism and may provide a therapeutic avenue for targeting specific cancer types.
Case Studies
-
Study on Pyridine Derivatives : A series of pyridine derivatives were synthesized and evaluated for their biological activities. Compounds with ethyl groups demonstrated better inhibitory effects compared to those with hydrogen substituents .
Compound ID IC50 (μM) Activity Description 12m 45.69 Inhibits collagen expression 12q 45.81 Reduces hydroxyproline levels - Anticancer Screening : High-throughput screening identified several trifluoromethylated compounds as potent inhibitors of BCAT1/2 enzymes, which play crucial roles in tumor growth and survival .
属性
IUPAC Name |
ethyl 2,2-difluoro-2-[6-(trifluoromethyl)pyridin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F5NO2/c1-2-18-8(17)9(11,12)6-3-4-7(16-5-6)10(13,14)15/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHULWJKQBOWNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=C(C=C1)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















